molecular formula C10H15N3O B8682916 N-(2-aminopyridin-3-yl)pivalamide

N-(2-aminopyridin-3-yl)pivalamide

Cat. No.: B8682916
M. Wt: 193.25 g/mol
InChI Key: DQEPKOQKGZWVCH-UHFFFAOYSA-N
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Description

N-(2-Aminopyridin-3-yl)pivalamide is a pyridine derivative characterized by a pivalamide (2,2-dimethylpropanamide) group attached to the 3-position of a 2-aminopyridine scaffold.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(2-aminopyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)(H,13,14)

InChI Key

DQEPKOQKGZWVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs arise from substituents on the pyridine ring, which influence physicochemical properties such as solubility, reactivity, and biological activity. Examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Source (Evidence ID)
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide C₁₁H₁₃ClIN₂O₂ 366.58 Cl, I at pyridine 2- and 6-positions
N-(3-Allylpyridin-4-yl)pivalamide C₁₃H₁₈N₂O₂ 234.29 Allyl at pyridine 3-position
N-(2-Methoxypyridin-3-yl)pivalamide C₁₁H₁₆N₂O₂ 208.26 Methoxy at pyridine 2-position
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide C₁₁H₁₂ClN₂O₂ 240.69 Cl, formyl at pyridine 6- and 3-positions
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide C₁₁H₁₄IN₂O₂ 360.15 I, methyl at pyridine 3- and 5-positions

Key Observations :

  • Electron-Withdrawing Groups : Formyl or acetyl substituents (e.g., ) introduce polar moieties, affecting solubility and reactivity in nucleophilic reactions.
  • Alkyl/Aryl Substituents : Allyl or methoxy groups (e.g., ) modulate steric bulk and electronic effects, influencing interactions in catalytic or pharmacological contexts.

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